molecular formula C21H17ClN4O3 B10875993 6-Amino-3-(2-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-C]pyrazol-5-YL cyanide

6-Amino-3-(2-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-C]pyrazol-5-YL cyanide

Cat. No.: B10875993
M. Wt: 408.8 g/mol
InChI Key: MCZJAMBBURHQHY-UHFFFAOYSA-N
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Description

6-Amino-3-(2-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-C]pyrazol-5-YL cyanide is a complex organic compound that belongs to the class of dihydropyrano[2,3-C]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, chlorophenyl, ethoxy, hydroxyphenyl, and cyanide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(2-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-C]pyrazol-5-YL cyanide typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Condensation Reaction: The initial step involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine to form the corresponding chalcone.

    Cyclization: The chalcone undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

    Formation of Dihydropyrano[2,3-C]pyrazole: The pyrazole intermediate is then reacted with malononitrile and a suitable catalyst under reflux conditions to form the dihydropyrano[2,3-C]pyrazole core structure.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro or cyano groups, converting them to amino or amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), primary amines, thiols.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and amides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, 6-Amino-3-(2-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-C]pyrazol-5-YL cyanide has shown potential as an enzyme inhibitor, particularly targeting kinases and proteases. This makes it a candidate for drug development in treating diseases such as cancer and inflammatory disorders.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways makes it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of agrochemicals, dyes, and materials science applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Amino-3-(2-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-C]pyrazol-5-YL cyanide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3-(2-chlorophenyl)-4-(3-methoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-C]pyrazol-5-YL cyanide: Similar structure with a methoxy group instead of an ethoxy group.

    6-Amino-3-(2-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-C]pyrazol-5-YL cyanide: Bromine substituent instead of chlorine.

    6-Amino-3-(2-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-C]pyrazol-5-YL acetate: Acetate group instead of cyanide.

Uniqueness

The unique combination of functional groups in 6-Amino-3-(2-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-C]pyrazol-5-YL cyanide provides distinct chemical reactivity and biological activity compared to its analogs. The presence of the cyanide group, in particular, imparts unique properties that can be exploited in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C21H17ClN4O3

Molecular Weight

408.8 g/mol

IUPAC Name

6-amino-3-(2-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H17ClN4O3/c1-2-28-16-9-11(7-8-15(16)27)17-13(10-23)20(24)29-21-18(17)19(25-26-21)12-5-3-4-6-14(12)22/h3-9,17,27H,2,24H2,1H3,(H,25,26)

InChI Key

MCZJAMBBURHQHY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4Cl)N)C#N)O

Origin of Product

United States

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